molecular formula C13H15NO3 B7465283 N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No. B7465283
M. Wt: 233.26 g/mol
InChI Key: HSODUPJOASDRMA-UHFFFAOYSA-N
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Description

N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BDPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPC belongs to the class of benzodioxepine derivatives and has been investigated for its ability to modulate the activity of certain neurotransmitters, including dopamine and serotonin. In

Mechanism of Action

N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a partial agonist at dopamine and serotonin receptors, which leads to the modulation of neurotransmitter activity. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to increase the release of dopamine and serotonin in certain brain regions, which can lead to an improvement in mood and behavior. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide also has an affinity for the sigma-1 receptor, which is involved in the regulation of cellular stress and has been implicated in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have several biochemical and physiological effects, including an increase in dopamine and serotonin release, an improvement in mood and behavior, and a reduction in anxiety and depression symptoms. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several advantages for lab experiments, including its ability to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and movement. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide also has an affinity for the sigma-1 receptor, which has been implicated in the pathogenesis of several neurological disorders. However, N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has some limitations, including its potential for abuse and its potential side effects, which may limit its clinical use.

Future Directions

There are several future directions for research on N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, including its potential use in the treatment of drug addiction and withdrawal symptoms, its neuroprotective effects, and its potential use in the treatment of neurodegenerative disorders. Further research is also needed to investigate the long-term effects of N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide use, as well as its potential side effects and interactions with other drugs. Additionally, research is needed to optimize the synthesis method of N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and to develop new derivatives with improved therapeutic potential.

Synthesis Methods

N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be synthesized through several methods, including the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with allylamine, followed by reduction with hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with allylamine in the presence of sodium borohydride.

Scientific Research Applications

N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been investigated for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety. Studies have shown that N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and movement. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-6-14-13(15)10-4-5-11-12(9-10)17-8-3-7-16-11/h2,4-5,9H,1,3,6-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSODUPJOASDRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

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